1,2-Bis(4-fluorophenyl)ethyne
Overview
Description
1,2-Bis(4-fluorophenyl)ethyne is a chemical compound with the IUPAC name 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene . It has a molecular weight of 214.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H . This indicates that the compound has a structure consisting of two fluorophenyl groups connected by an ethyne group.Scientific Research Applications
Synthesis of Novel Polymers and Complexes
1,2-Bis(4-fluorophenyl)ethyne has been instrumental in the synthesis of various novel polymers and complexes. It has been used in the synthesis of water-soluble poly(p-phenyleneethynylene) under aerobic conditions, demonstrating the versatility of this compound in polymer synthesis (Kang et al., 2008). Additionally, it played a role in the formation of unprecedented μ2-η6:η6-bis(cyclopentadienylidene)ethene diruthenium complexes, showcasing its potential in creating unique metal complexes (Sato & Watanabe, 2002).
Development of Organic Electronics
The compound has been crucial in the development of materials for organic electronics. For instance, its derivatives have shown high potential in organic field-effect transistors (FETs), indicating its suitability in semiconductor applications (Oyamada et al., 2006).
Unique Reactivity and Synthesis Pathways
This compound has displayed unique reactivity in various chemical reactions. A study highlighted its distinct reactions with fluorostannylenoid towards different ethynes, revealing its versatile reactivity in organic synthesis (Yan et al., 2021). Another study focused on synthesizing 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes, demonstrating its utility in creating π-conjugated systems with potential photonic applications (Ishikawa et al., 2017).
Applications in Material Science
The role of this compound in material science is significant, especially in the synthesis of conjugated ethynylarene-based rigid rods with potential applications in liquid crystal technology (Fasina et al., 2005). It also contributes to the creation of one-dimensional coordination polymers with potential applications in organic/inorganic composite materials (Dong et al., 1999).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,2-Bis(4-fluorophenyl)ethyne plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic processes, and adverse physiological responses. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby modulating the flow of metabolites and influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes .
Properties
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUXLCRPYMGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412514 | |
Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-31-9 | |
Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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